An In-depth Technical Guide to (5S)-5-Methylpiperazin-2-one: Properties, Synthesis, and Analysis
An In-depth Technical Guide to (5S)-5-Methylpiperazin-2-one: Properties, Synthesis, and Analysis
Introduction: The Value of Chiral Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold."[1][2] Its unique combination of structural rigidity, basicity, and the capacity for substitution at two distinct nitrogen atoms allows for the fine-tuning of physicochemical and pharmacokinetic properties.[1] When chirality is introduced, as in (5S)-5-Methylpiperazin-2-one, the scaffold's utility is magnified, offering a three-dimensional vector for probing the chiral environment of biological targets. This guide provides a comprehensive technical overview of (5S)-5-Methylpiperazin-2-one, a versatile building block for the synthesis of complex, stereochemically defined molecules. We will delve into its core chemical properties, provide a robust synthetic protocol, detail methods for its stereochemical analysis, and discuss its application in creating next-generation therapeutics.
Part 1: Core Chemical and Physical Properties
(5S)-5-Methylpiperazin-2-one is a cyclic diamide derivative featuring a single stereocenter at the C5 position. This chirality is fundamental to its role as a building block in asymmetric synthesis.
Chemical Identity
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IUPAC Name : (5S)-5-methylpiperazin-2-one
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CAS Number : 1240583-20-3[3]
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Molecular Formula : C₅H₁₀N₂O[3]
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Canonical SMILES : C[C@H]1CNC(=O)CN1[3]
Physicochemical Data
The experimental physicochemical data for (5S)-5-Methylpiperazin-2-one is not widely reported in peer-reviewed literature. The data presented below combines values from computational models and supplier databases, providing a reliable estimation for experimental planning.
| Property | Value | Source / Method |
| Molecular Weight | 114.15 g/mol | PubChem (Computed)[4] |
| LogP | -0.9057 | ChemScene (Computed)[3] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | ChemScene (Computed)[3] |
| Hydrogen Bond Donors | 2 | ChemScene (Computed)[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[3] |
| Purity (Typical) | ≥98% | ChemScene[3] |
| Physical Form | Expected to be a white to off-white solid or a high-boiling point oil. | N/A |
| Storage Conditions | Sealed in a dry environment at room temperature. | Sunway Pharm[2] |
Expert Insight: The negative LogP value indicates high hydrophilicity, suggesting good solubility in polar protic solvents like water, methanol, and ethanol. This is a key consideration for reaction setup and purification. The two hydrogen bond donors (the two N-H groups) and two acceptors (the carbonyl oxygen and the non-acylated nitrogen) make this molecule an excellent scaffold for forming interactions with biological targets.[1]
Part 2: Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, this section provides a predicted Nuclear Magnetic Resonance (NMR) analysis based on established chemical shift principles and data from analogous structures.[5][6] This serves as a robust guide for researchers to confirm the identity and purity of synthesized material.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | br s | 1H | NH -1 | Amide protons are typically broad and downfield. |
| ~3.40 | m | 1H | CH -5 | Methine proton adjacent to a nitrogen and methyl group. |
| ~3.25 | d (J ≈ 17 Hz) | 1H | CH ₂-3 (a) | Diastereotopic proton on the carbon alpha to the carbonyl. |
| ~3.10 | d (J ≈ 17 Hz) | 1H | CH ₂-3 (b) | Diastereotopic proton on the carbon alpha to the carbonyl. |
| ~2.90 | dd | 1H | CH ₂-6 (a) | Diastereotopic proton on the carbon between two nitrogens. |
| ~2.75 | dd | 1H | CH ₂-6 (b) | Diastereotopic proton on the carbon between two nitrogens. |
| ~2.50 | br s | 1H | NH -4 | Amine proton, often broad and exchangeable. |
| ~1.15 | d (J ≈ 6.5 Hz) | 3H | CH ₃ | Methyl group doublet coupled to the C5-proton. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C =O (C-2) | Carbonyl carbon, significantly downfield. |
| ~50.0 | C H-5 | Carbon at the stereocenter, attached to nitrogen. |
| ~48.5 | C H₂-3 | Carbon alpha to the carbonyl group. |
| ~45.0 | C H₂-6 | Carbon adjacent to the secondary amine. |
| ~18.0 | C H₃ | Methyl carbon, typically upfield. |
Part 3: Synthesis and Reactivity
A robust and scalable synthesis is crucial for the utility of any chiral building block. The following protocol describes a reliable method for the preparation of (5S)-5-Methylpiperazin-2-one starting from the readily available chiral pool starting material, (S)-alaninamide hydrochloride. This approach is based on well-established methodologies for the formation of piperazinone rings.
Proposed Synthetic Workflow
The synthesis involves a two-step process: N-alkylation of the primary amine of (S)-alaninamide with a two-carbon electrophile, followed by a base-mediated intramolecular cyclization.
Caption: Proposed synthetic workflow for (5S)-5-Methylpiperazin-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-(S)-alaninamide
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To a stirred suspension of (S)-alaninamide hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in methanol (10 mL/g) at 0 °C, slowly bubble ethylene oxide gas or add a solution of ethylene oxide in an appropriate solvent.
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Causality: Potassium carbonate acts as a base to free the primary amine from its hydrochloride salt and to neutralize the HCl formed during the reaction. Methanol is a suitable polar solvent. The reaction is performed at 0 °C to control the exothermicity and volatility of ethylene oxide.
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Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Cyclization to (5S)-5-Methylpiperazin-2-one
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Dissolve the crude N-(2-hydroxyethyl)-(S)-alaninamide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) (15 mL/g) and cool the solution to 0 °C.
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Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.
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Causality: The primary hydroxyl group is converted into a better leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution. Triethylamine is the base used to quench the HCl byproduct.
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-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution to obtain the crude mesylated intermediate.
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Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) (20 mL/g) and add it dropwise to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in THF at 0 °C.
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Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the amide nitrogen, which then acts as the nucleophile to displace the mesylate group in an intramolecular Sₙ2 reaction, forming the six-membered ring.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
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Purify the final product by silica gel column chromatography to yield (5S)-5-Methylpiperazin-2-one.
Part 4: Analytical and Quality Control Protocols
Ensuring the chemical and, critically, the enantiomeric purity of (5S)-5-Methylpiperazin-2-one is paramount for its use in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral HPLC for Enantiomeric Purity
Direct analysis of this compound by UV detection is challenging due to the lack of a strong chromophore.[7] High sensitivity analysis requires detection at low wavelengths (e.g., 205 nm) or pre-column derivatization. The following method provides a robust starting point for separating the (S) and (R) enantiomers.[7][8]
Recommended Chiral HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at ~1 mg/mL and filter. |
Self-Validating System: The success of this protocol is validated by achieving baseline separation (Resolution, Rs > 1.5) between the two enantiomeric peaks. The method can be optimized by adjusting the ratio of acetonitrile to methanol to fine-tune retention times and resolution. Diethylamine is a crucial additive that acts as a competing base to improve peak shape for basic analytes like piperazines.
Caption: Workflow for chiral purity analysis by HPLC.
Part 5: Applications in Medicinal Chemistry
The (5S)-5-Methylpiperazin-2-one scaffold provides a unique combination of a constrained conformation and a chiral center. This makes it an invaluable tool for exploring structure-activity relationships (SAR) where stereochemistry is a determining factor for efficacy and selectivity. While specific drugs containing this exact fragment are not prevalent in the approved drug database, its derivatives are actively explored in drug discovery. For instance, chiral piperazines are key components in kinase inhibitors, where the stereochemistry can dictate binding to the ATP pocket. The lactam functionality can be reduced to access the corresponding chiral piperazine, or the N1 and N4 positions can be functionalized to create libraries of diverse compounds.[9][10]
Conclusion
(5S)-5-Methylpiperazin-2-one is more than a simple chemical; it is a key enabling tool for the modern medicinal chemist. Its defined stereochemistry, hydrophilic nature, and multiple points for diversification make it a high-value scaffold for the synthesis of complex molecular architectures. By understanding its fundamental properties, employing robust synthetic and analytical protocols as detailed in this guide, researchers can confidently incorporate this building block into their discovery programs, accelerating the development of novel, potent, and selective therapeutics.
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Meninno, S., Vidal-Albalat, A., & Lattanzi, A. (2015). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters, 17(17), 4348-4351. [Link]
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